

Application Note: Structural Elucidation and Conformational Analysis of Oxane-3-sulfonamide

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Compound of Interest

Compound Name: Oxane-3-sulfonamide

CAS No.: 1341367-42-7

Cat. No.: B1426956

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Executive Summary

Oxane-3-sulfonamide represents a critical saturated heterocyclic scaffold in medicinal chemistry, often utilized as a polar spacer or pharmacophore in fragment-based drug discovery (FBDD). Unlike aromatic sulfonamides, this aliphatic heterocycle lacks a strong UV chromophore, rendering standard HPLC-UV detection ineffective.

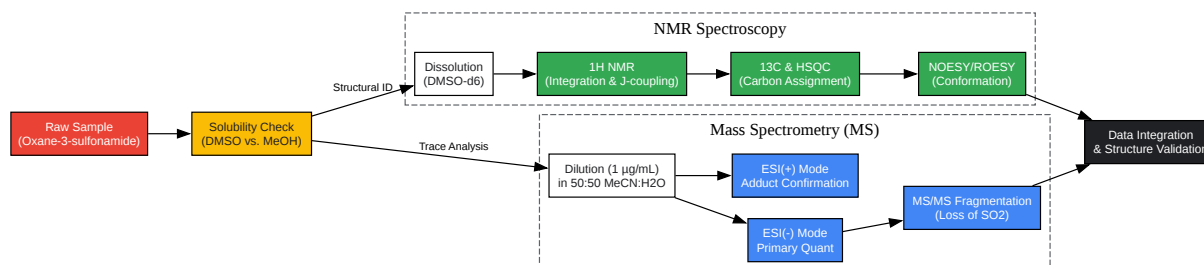
This Application Note provides a definitive protocol for the structural validation of **Oxane-3-sulfonamide**. We prioritize Electrospray Ionization Mass Spectrometry (ESI-MS) for sensitivity and Nuclear Magnetic Resonance (NMR) for stereochemical resolution.

Key Challenges Addressed:

- Detection: Overcoming the lack of UV absorbance.
- Stereochemistry: Resolving the chiral center at C3 and determining the axial/equatorial conformational preference of the sulfonamide group.
- Labile Protons: Proper solvent selection to visualize the sulfonamide (-SO₂NH₂) protons.

Analytical Workflow (Visualized)

The following diagram outlines the logical flow for complete characterization, ensuring data integrity from sample preparation to final structural assignment.



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Figure 1: Integrated analytical workflow for the characterization of **Oxane-3-sulfonamide**.

Mass Spectrometry Profiling Ionization Strategy

Sulfonamides are amphoteric but show distinct ionization preferences.

- Negative Mode (ESI⁻): The sulfonamide N-H proton is acidic (pK_a ~10). Deprotonation yields a stable [M-H]⁻ ion. This is the preferred mode for quantification due to lower background noise and higher sensitivity.
- Positive Mode (ESI⁺): Protonation occurs on the nitrogen or the ether oxygen, often yielding [M+H]⁺ or sodium adducts [M+Na]⁺.

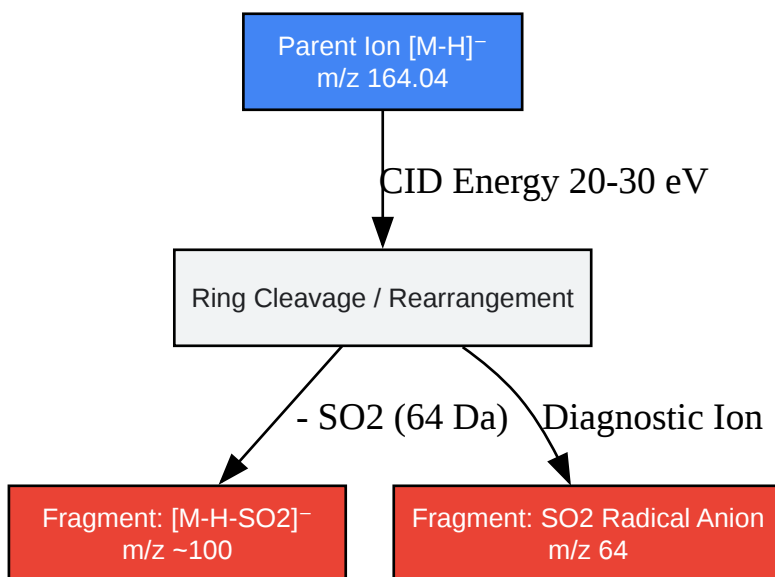
Protocol: LC-MS/MS Analysis

- Instrument: Triple Quadrupole or Q-TOF MS.

- Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).
- Mobile Phase B: Acetonitrile.
- Column: C18 Polar-Embedded (to retain the polar heterocycle).

Fragmentation Logic (MS/MS)

The structural confirmation relies on the characteristic loss of the sulfonyl group.



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Figure 2: Proposed ESI(-) fragmentation pathway showing the characteristic loss of sulfur dioxide.

Table 1: Expected MS Data

Ion Species	m/z (Theoretical)	Description
[M-H] ⁻	164.04	Primary Quant Ion (Base Peak)
[M+H] ⁺	166.05	Confirmation Ion
[M+Na] ⁺	188.03	Common Adduct in ESI(+)

| [M-H-SO₂]⁻ | ~100.04 | Diagnostic Fragment (Loss of SO₂) |

NMR Spectroscopy & Conformational Analysis[1][2] [3][4][5][6] Solvent Selection (Critical)

Do not use CDCl₃ or CD₃OD for primary characterization.

- Why? In Methanol-d₄ (CD₃OD) or D₂O, the sulfonamide protons (-SO₂NH₂) exchange rapidly and disappear. In CDCl₃, the compound may have poor solubility, and the NH₂ peak is often broad and uninformative.
- Recommendation: Use DMSO-d₆. It forms hydrogen bonds with the sulfonamide protons, slowing exchange and producing a sharp, integrating singlet (2H) around 6.5–7.0 ppm.

1H NMR Assignment (500 MHz, DMSO-d₆)

The molecule exists in a chair conformation. The substituent at C3 will prefer the equatorial position to avoid 1,3-diaxial interactions, though the polar "anomeric-like" effect from the ring oxygen can influence this equilibrium.

Table 2: Predicted Chemical Shifts & Coupling | Position | Type | δ (ppm) | Multiplicity |
Coupling (

) Analysis | | :--- | :--- | :--- | :--- | :--- | | -SO₂NH₂ | Amide | 6.8 - 7.0 | Broad Singlet (2H) |
Exchangeable with D₂O. | | H-3 | Methine | 2.9 - 3.2 | Multiplet (tt) | Deshielded by -SO₂. Large
(~11Hz) with H-2ax/H-4ax indicates equatorial sulfonamide. | | H-2 (ax/eq) | Methylene | 3.6 -
4.0 | ddd / dt | Strongly deshielded by adjacent Oxygen. Geminal coupling (~11Hz). | | H-6
(ax/eq) | Methylene | 3.3 - 3.8 | Multiplet | Adjacent to Oxygen. | | H-4 / H-5 | Methylene | 1.4 -
1.9 | Multiplet | The "roof" of the envelope. |

Conformational Proof (NOESY/ROESY)

To definitively prove the stereochemistry (R/S) or the conformation (Axial vs. Equatorial):

- H-3 (Axial) to H-5 (Axial): If the sulfonamide is equatorial, H-3 is axial. You should see a strong NOE correlation between H-3 and H-5 (1,3-diaxial relationship).

- H-3 (Axial) to H-1 (Axial): Correlation to the axial proton at position 2.

References

- NIST Chemistry WebBook. Mass Spectrometry Data Center. Standard Reference Data.[1]
Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for NMR coupling constants in heterocycles).
- BioMed Research International. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. (Provides baseline ESI fragmentation patterns for sulfonamide derivatives). Available at: [\[Link\]](#)
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Sources

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- [2. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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